

An In-depth Technical Guide to Chromic Acid and Dichromate Equilibrium Studies

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Compound of Interest

Compound Name: Chromic chromate

Cat. No.: B1584994

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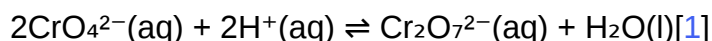
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies for studying the equilibrium between chromic acid and dichromate ions in aqueous solutions. This information is crucial for professionals in fields where precise control and understanding of chromium(VI) chemistry are paramount.

Core Concepts of the Chromic Acid-Dichromate Equilibrium

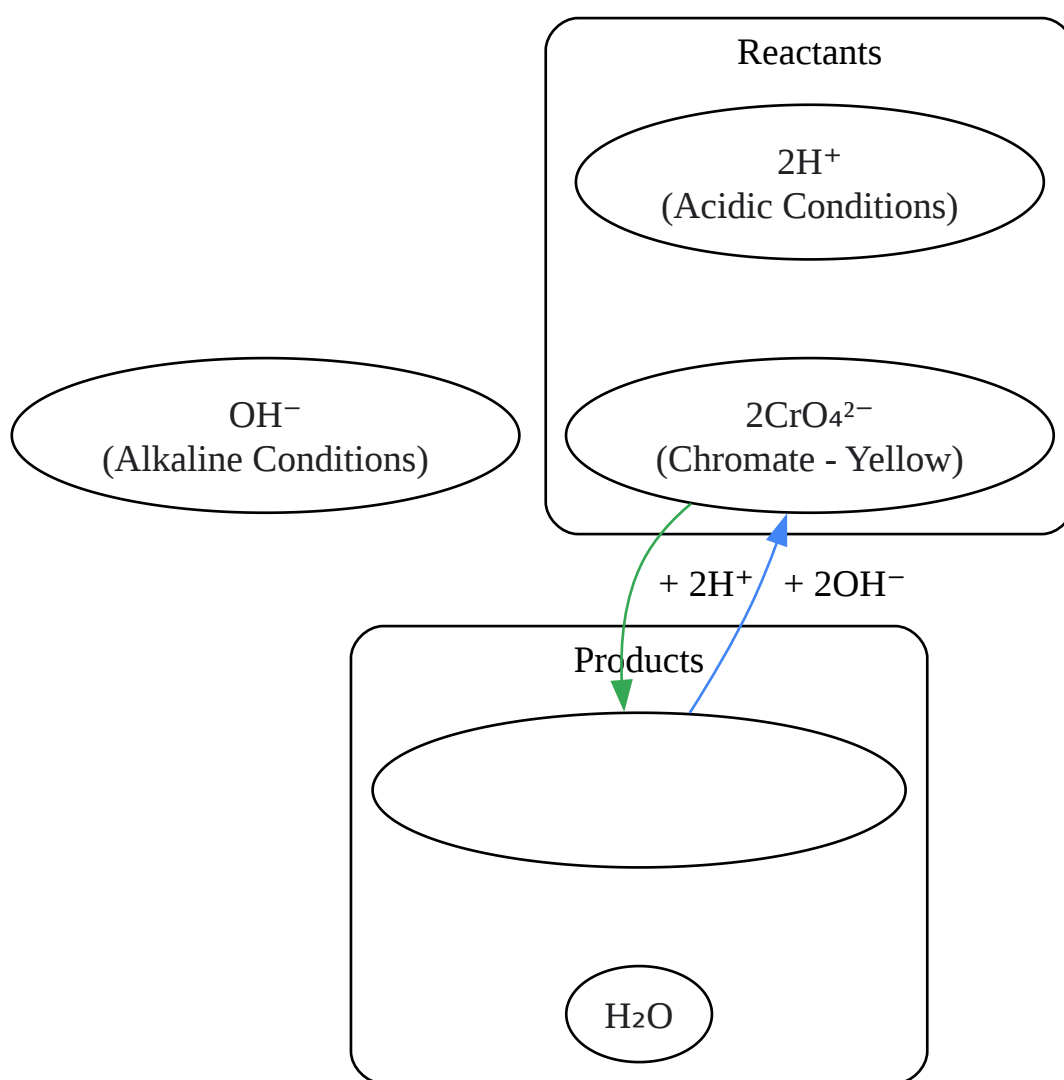
The interconversion between the yellow chromate ion (CrO_4^{2-}) and the orange dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) is a classic example of a pH-dependent chemical equilibrium.^[1] In acidic solutions, the equilibrium shifts to favor the formation of the dichromate ion, while in alkaline conditions, the chromate ion is the predominant species.^{[1][2][3]}

The primary equilibrium reaction is as follows:



This equilibrium is dynamic and can be influenced by changes in pH, concentration, and temperature. According to Le Châtelier's principle, adding an acid (increasing H^+ concentration) will shift the equilibrium to the right, favoring the formation of dichromate. Conversely, adding a base (decreasing H^+ concentration) will shift the equilibrium to the left, favoring the formation of chromate.^[1]

The speciation of hexavalent chromium is critical across various scientific disciplines. In aqueous solutions, chromic acid exists in a series of equilibria involving several species, with the predominant forms being dictated by the pH of the solution. The main species of interest are chromic acid (H_2CrO_4), hydrogen chromate (HCrO_4^-), chromate (CrO_4^{2-}), and dichromate ($\text{Cr}_2\text{O}_7^{2-}$). The visual manifestation of this equilibrium is a color change from yellow (chromate) in alkaline conditions to orange (dichromate) in acidic conditions.



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Quantitative Data

A quantitative understanding of the chromate-dichromate equilibrium relies on spectrophotometric data and equilibrium constants.

Molar Absorptivity

The distinct colors of the chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry. The Beer-Lambert law ($A = \epsilon bc$) is the fundamental principle, where A is absorbance, ϵ is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Ion	Wavelength (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Chromate (CrO ₄ ²⁻)	373	~4830
Dichromate (Cr ₂ O ₇ ²⁻)	350	~3150
450	~370	

Note: These values can be influenced by the specific conditions of the measurement, such as solvent and temperature.

Equilibrium Constants

The key equilibria and their associated constants at 25°C are summarized below.

Equilibrium Reaction	Constant Type	pKa / logK Value
$\text{H}_2\text{CrO}_4 \rightleftharpoons \text{H}^+ + \text{HCrO}_4^-$	pKa ₁	~0.74
$\text{HCrO}_4^- \rightleftharpoons \text{H}^+ + \text{CrO}_4^{2-}$	pKa ₂	~6.49
$2\text{HCrO}_4^- \rightleftharpoons \text{Cr}_2\text{O}_7^{2-} + \text{H}_2\text{O}$	logK	~2.2

Species Distribution with pH

The relative concentrations of the different chromium(VI) species are highly dependent on the pH of the solution.

pH	Predominant Species	Approximate Percentage
< 1	H_2CrO_4	> 50%
2 - 6	HCrO_4^- and $\text{Cr}_2\text{O}_7^{2-}$	Varies
> 7	CrO_4^{2-}	> 90%

Experimental Protocols

The following are detailed methodologies for key experiments related to the chromic acid and dichromate equilibrium.

Qualitative Demonstration of the pH Effect

This experiment provides a visual illustration of Le Châtelier's principle applied to the chromate-dichromate equilibrium.

Materials:

- 0.1 M Potassium Chromate (K_2CrO_4) solution
- 0.1 M Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) solution
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Test tubes

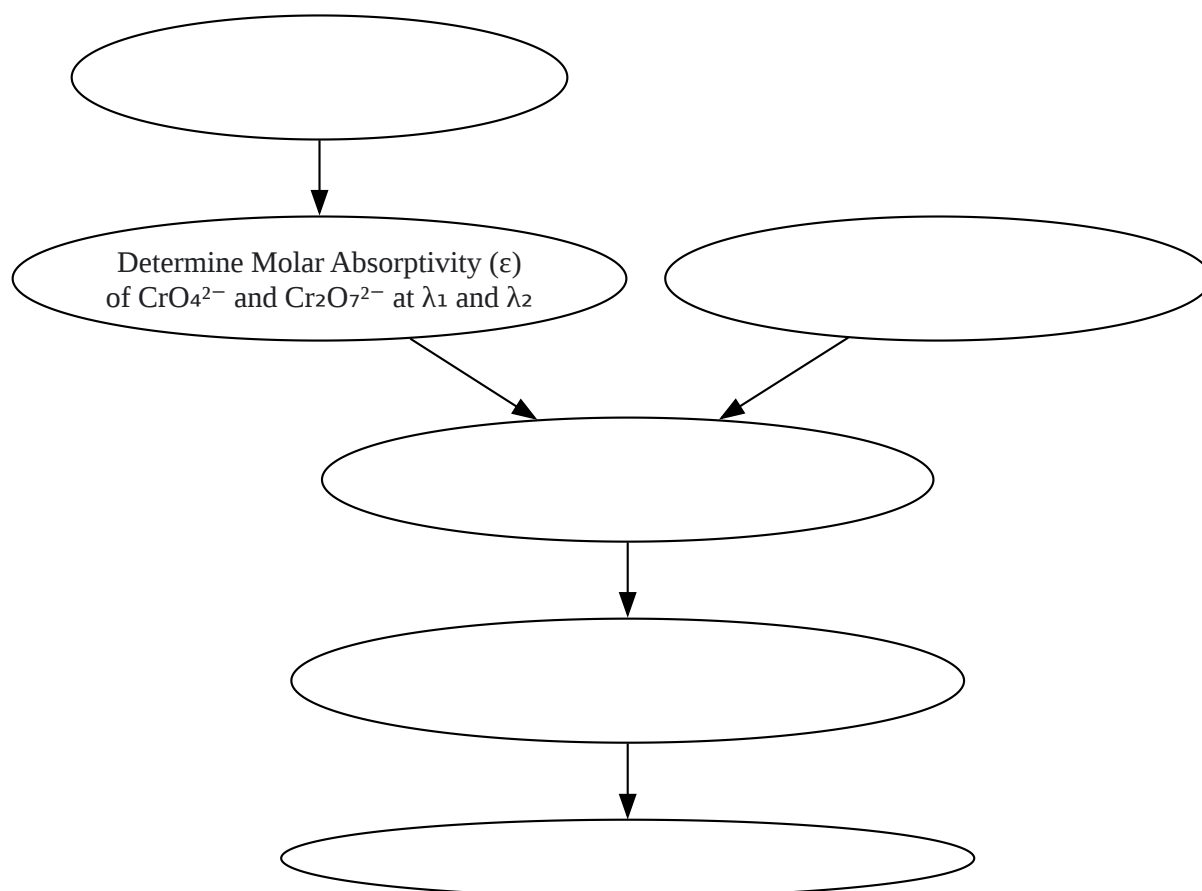
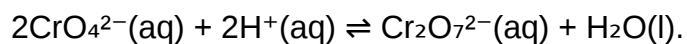
Procedure:

- To a test tube containing approximately 2-3 mL of 0.1 M potassium chromate solution (yellow), add 1 M HCl dropwise while observing the color. The solution will transition to orange, indicating the formation of dichromate ions.[\[4\]](#)[\[5\]](#)
- To a separate test tube containing approximately 2-3 mL of 0.1 M potassium dichromate solution (orange), add 1 M NaOH dropwise. The solution will turn yellow, signifying the conversion to chromate ions.[\[4\]](#)[\[5\]](#)

- The addition of acid and base can be alternated to demonstrate the reversibility of the equilibrium.[5]

Spectrophotometric Determination of the Equilibrium Constant (K_c)

This protocol outlines the quantitative determination of the equilibrium constant for the reaction:



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Materials and Equipment:

- UV-Visible Spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- Calibrated pH meter
- Potassium chromate (K_2CrO_4) and potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Buffer solutions of various pH values (e.g., phosphate or acetate buffers)
- Volumetric flasks and pipettes
- Deionized water

Procedure:

Part A: Determination of Molar Absorptivities (ϵ)

- Preparation of Standard Solutions:
 - Prepare a stock solution of potassium chromate (e.g., 1.00×10^{-3} M) in a slightly alkaline solution (e.g., pH 9) to ensure that the chromium is almost entirely in the CrO_4^{2-} form.
 - Prepare a stock solution of potassium dichromate (e.g., 5.00×10^{-4} M) in a slightly acidic solution (e.g., pH 4) to ensure the chromium exists predominantly as $\text{Cr}_2\text{O}_7^{2-}$.
 - From these stock solutions, prepare a series of dilutions of known concentrations for both chromate and dichromate.
- Spectrophotometric Measurements:
 - Select two wavelengths for analysis. One where the absorbance of chromate is high and dichromate is low (e.g., ~ 373 nm), and another where the absorbance of dichromate is significant (e.g., ~ 350 nm).
 - Measure the absorbance of each standard solution at both selected wavelengths.
- Data Analysis:

- For each species and at each wavelength, plot a graph of absorbance versus concentration.
- According to the Beer-Lambert law, the slope of this graph will be the molar absorptivity (ϵ). You will determine four molar absorptivity values: $\epsilon(\text{CrO}_4^{2-})$ at λ_1 , $\epsilon(\text{CrO}_4^{2-})$ at λ_2 , $\epsilon(\text{Cr}_2\text{O}_7^{2-})$ at λ_1 , and $\epsilon(\text{Cr}_2\text{O}_7^{2-})$ at λ_2 .

Part B: Analysis of Equilibrium Mixtures

- Preparation of Equilibrium Solutions:
 - Prepare a series of solutions with a constant total chromium concentration but with varying pH values within the range where both chromate and dichromate ions are present in significant amounts (e.g., pH 5.5 to 7.5). Use appropriate buffer solutions to maintain a constant pH for each solution.
- Spectrophotometric Measurements:
 - Measure the absorbance of each equilibrium mixture at the two previously selected wavelengths (λ_1 and λ_2).
- Calculations:
 - The total absorbance at each wavelength is the sum of the absorbances of the individual components:
 - $A_1 = \epsilon(\text{CrO}_4^{2-}, \lambda_1) * [\text{CrO}_4^{2-}] + \epsilon(\text{Cr}_2\text{O}_7^{2-}, \lambda_1) * [\text{Cr}_2\text{O}_7^{2-}]$
 - $A_2 = \epsilon(\text{CrO}_4^{2-}, \lambda_2) * [\text{CrO}_4^{2-}] + \epsilon(\text{Cr}_2\text{O}_7^{2-}, \lambda_2) * [\text{Cr}_2\text{O}_7^{2-}]$
 - You now have a system of two simultaneous equations with two unknowns: $[\text{CrO}_4^{2-}]$ and $[\text{Cr}_2\text{O}_7^{2-}]$. Solve these equations for the equilibrium concentrations of the two ions in each of your buffered solutions.
 - The equilibrium concentration of H^+ can be calculated from the measured pH of each buffer solution: $[\text{H}^+] = 10^{-\text{pH}}$.

- Finally, calculate the equilibrium constant, K_c , for each equilibrium mixture using the expression:
 - $K_c = [\text{Cr}_2\text{O}_7^{2-}] / ([\text{CrO}_4^{2-}]^2 * [\text{H}^+]^2)$ ^[1]
- The average of the K_c values obtained from the different equilibrium mixtures will give the determined equilibrium constant.

Safety Precautions

Chromium(VI) compounds are toxic and carcinogenic. Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All work should be performed in a well-ventilated fume hood. Dispose of all chromium-containing waste according to institutional and regulatory guidelines.

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